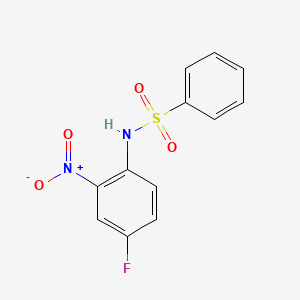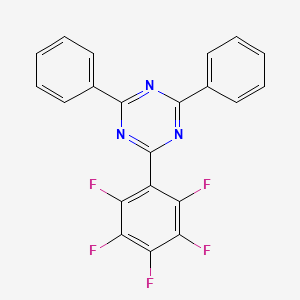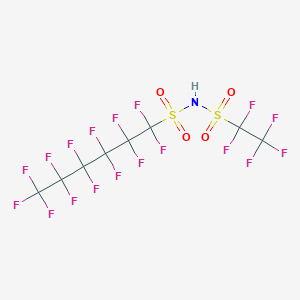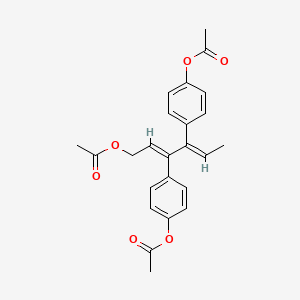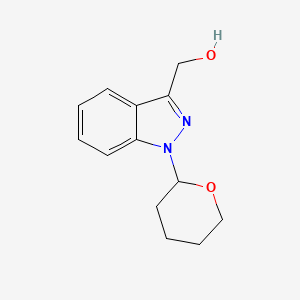
Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate is a chemical compound with the molecular formula C16H30O10. It belongs to the class of organic compounds known as polyethers, which are characterized by multiple ether groups. This compound is notable for its unique structure, which includes seven oxygen atoms arranged in a repeating pattern, making it a heptaoxatricosane derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate typically involves the reaction of a polyether diol with dimethyl oxalate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:
Polyether Diol Preparation: The polyether diol is synthesized by the polymerization of ethylene oxide or propylene oxide in the presence of a suitable initiator, such as a diol or triol.
Esterification: The polyether diol is then reacted with dimethyl oxalate in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding diol and dimethyl oxalate.
Transesterification: The compound can undergo transesterification reactions with alcohols to form different esters.
Oxidation: The polyether chain can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or potassium hydroxide.
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Produces the corresponding diol and dimethyl oxalate.
Transesterification: Yields different esters depending on the alcohol used.
Oxidation: Forms carboxylic acids or aldehydes, depending on the extent of oxidation.
Scientific Research Applications
Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its polyether structure, which can form complexes with various drugs.
Medicine: Explored for its potential as a biodegradable polymer for medical implants and drug delivery devices.
Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacture of flexible plastics.
Mechanism of Action
The mechanism of action of Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate is primarily related to its ability to form complexes with other molecules. The polyether chain can interact with various substrates through hydrogen bonding and van der Waals forces, facilitating the formation of stable complexes. This property is particularly useful in drug delivery systems, where the compound can encapsulate drugs and release them in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): A widely used polyether with similar properties but a simpler structure.
Polypropylene Glycol (PPG): Another polyether with a similar backbone but different side chains.
Dimethyl 3,6,9,12,15,18,21,24-octaoxatricosanedioate: A related compound with an additional oxygen atom in the polyether chain.
Uniqueness
Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate is unique due to its specific arrangement of oxygen atoms and its ability to form stable complexes with a variety of molecules. This makes it particularly useful in applications requiring precise molecular interactions, such as drug delivery and specialty polymer production.
Properties
Molecular Formula |
C18H34O11 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-[2-[2-[2-[2-[2-[2-(2-methoxy-2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H34O11/c1-21-17(19)15-28-13-11-26-9-7-24-5-3-23-4-6-25-8-10-27-12-14-29-16-18(20)22-2/h3-16H2,1-2H3 |
InChI Key |
KGHDZCQDUQYSJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)

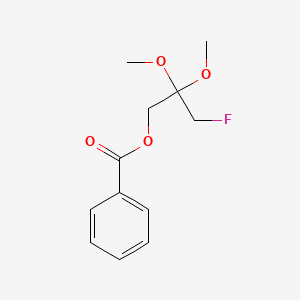
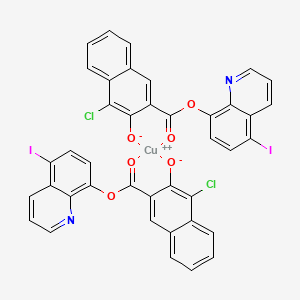
![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)
